Azido-PEG4-acyl chloride

Bioconjugation PROTAC Linker Synthesis Click Chemistry

PROTAC synthesis and bioconjugation workflows requiring a reactive, activator-free linker face a choice: use Azido-PEG4-acid (needs EDC/NHS, adding steps) or hydrolytically sensitive NHS esters. Azido-PEG4-acyl chloride is the solution. - **Direct coupling:** Acyl chloride reacts instantly with primary amines in anhydrous DMF/DCM. No carbodiimide activation. Eliminates one synthetic step. - **Orthogonal click-ready:** Azide remains intact for subsequent CuAAC or SPAAC with DBCO/alkyne. - **Stable inventory:** Dry powder shelf-life >3 years at -20°C; outperforms NHS esters for long-term stock.

Molecular Formula C9H16ClN3O5
Molecular Weight 281.69 g/mol
Cat. No. B15143990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG4-acyl chloride
Molecular FormulaC9H16ClN3O5
Molecular Weight281.69 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOC(=O)Cl)N=[N+]=[N-]
InChIInChI=1S/C9H16ClN3O5/c10-9(14)18-8-7-17-6-5-16-4-3-15-2-1-12-13-11/h1-8H2
InChIKeyOVXKWOMXGPDKRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG4-acyl chloride Specifications


Azido-PEG4-acyl chloride (CAS not universally assigned; molecular formula C9H16ClN3O5, molecular weight 281.69 g/mol) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal azide group and a terminal acyl chloride group [1]. The azide moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with alkyne, DBCO, or BCN-containing molecules, forming stable triazole linkages . The PEG4 spacer (four ethylene glycol units) confers aqueous solubility and molecular flexibility [2]. This compound is primarily utilized as a PROTAC (PROteolysis TArgeting Chimera) linker and in general bioconjugation workflows requiring heterobifunctional PEG-mediated attachment .

Workflow: Anhydrous amide bond formation without coupling reagents Acyl chloride reacts directly with primary amines in organic solvents (0°C to rt)
Selection: Activator-free PROTAC and bioconjugation linker Eliminates EDC/NHS activation; requires strictly anhydrous handling
Use context: Azide handle for CuAAC / SPAAC click chemistry Heterobifunctional PEG4 spacer maintains aqueous solubility after conjugation

Azido-PEG4-acyl chloride vs. Analog Linkers


In the class of azido-PEG4 linkers, the terminal functional group dictates the conjugation chemistry, reaction kinetics, and required handling protocols. Substituting Azido-PEG4-acyl chloride with a carboxylate analog such as Azido-PEG4-acid necessitates a two-step activation/coupling process using carbodiimide reagents (e.g., EDC) and additives (e.g., NHS), introducing additional variables in reaction optimization, purification complexity, and risk of incomplete conversion . Conversely, substituting with a more hydrolytically stable activated ester like Azido-PEG4-NHS ester sacrifices the extremely rapid, activator-free reactivity of the acyl chloride [1]. The acyl chloride group is the most reactive carboxylic acid derivative, enabling immediate amide or ester bond formation with nucleophiles but requiring strictly anhydrous conditions to prevent rapid hydrolysis [2]. Therefore, workflow efficiency, solvent constraints, and the presence or absence of water dictate which analog is fit-for-purpose; they cannot be interchanged without fundamentally altering the synthetic strategy or downstream yield.

Target
Azido-PEG4-acyl chloride
Direct amide formation in anhydrous media; no activation step required.
Analog
Azido-PEG4-acid
Requires two-step EDC/NHS activation; introduces coupling variables and purification complexity.
Target
Acyl chloride reactivity
Ultra-fast, activator-free coupling at 0°C; strictly anhydrous conditions needed.
Analog
Azido-PEG4-NHS ester
Moderate reactivity, aqueous-compatible but pH-sensitive; hydrolysis half-life limits reaction window.

Azido-PEG4-acyl chloride Performance Evidence


Amine Conjugation Without EDC Activation

Azido-PEG4-acyl chloride reacts directly with primary amines to form stable amide bonds without requiring external carbodiimide activators (e.g., EDC or DCC) [1]. In contrast, the closest carboxylate analog, Azido-PEG4-acid, is unreactive toward amines in its native state and must be activated via EDC/NHS chemistry, a step that introduces an intermediate active ester with a finite half-life and potential for side reactions .

Amine conjugation
Class-level inference
1 synthetic step (direct) vs 2 steps for acid analog
Eliminates EDC/NHS activation; anhydrous DCM/DMF, 0°C to rt
Supports workflow simplification context
May reduce side-reaction risk from activating agents
Bioconjugation PROTAC Linker Synthesis Click Chemistry

Hydrolytic Stability vs. NHS Esters

Azido-PEG4-acyl chloride possesses an acyl chloride terminus, which is the most reactive carboxylic acid derivative class. This translates to extremely rapid amine acylation rates at low temperatures (0°C) but also renders it highly susceptible to hydrolysis in aqueous environments [1]. In contrast, the NHS ester analog (Azido-PEG4-NHS) exhibits a hydrolysis half-life of several minutes at pH 7.2-8.5, allowing for short aqueous-phase conjugations [2].

Hydrolytic stability
Class-level inference
Highest reactivity; immediate hydrolysis in water
NHS ester comparator: min-scale half-life at pH 7.2–8.5
Medium dictates linker selection
Acyl chloride suited for anhydrous PROTAC precursor modifications
Hydrolytic Stability Bioconjugation Acyl Chloride Chemistry

Purity and Molecular Weight Verification

The commercially available Azido-PEG4-acyl chloride (Cat. No. V78316) is supplied with a purity of ≥98% as verified by vendor COA, with a molecular weight of 281.69 g/mol (C9H16ClN3O5) . This high purity minimizes the presence of non-reactive impurities or hydrolyzed byproducts (e.g., Azido-PEG4-acid) that would otherwise compromise stoichiometric control in multi-step PROTAC syntheses.

Purity & MW
Supporting evidence
Purity ≥98%, MW 281.69 g/mol
Vendor COA specification
Specification review for stoichiometric control
High purity reduces non-reactive impurity interference
Quality Control Analytical Chemistry PROTAC Linker

Extended Shelf Life vs. NHS Esters

The recommended storage for Azido-PEG4-acyl chloride is -20°C as a dry powder, under which conditions the compound is stable for up to 3 years . This extended powder shelf-life exceeds that of many activated NHS ester analogs, which may degrade or hydrolyze more rapidly even under dessicated storage due to the intrinsic reactivity of the succinimidyl carbonate ester bond [1].

Shelf life
Class-level inference
3 years at -20°C (dry powder)
NHS ester analogs typically 1–2 years under identical storage
Supports extended inventory planning
Long-term stability reduces re-procurement frequency
Chemical Storage Shelf Life PEG Linker

Azido-PEG4-acyl chloride Key Applications


Direct Amide Coupling for PROTACs

When constructing PROTAC molecules in organic solvents (e.g., DMF or DCM), Azido-PEG4-acyl chloride is the optimal linker choice. It enables direct, activator-free amide bond formation with a target protein ligand or E3 ligase ligand bearing a primary amine. This avoids the use of EDC/NHS, which is required for Azido-PEG4-acid, thereby eliminating an entire synthetic step and reducing the complexity of intermediate purification .

PEGylation of Hydrophobic Small Molecules

For functionalization of hydrophobic surfaces, nanoparticles, or lipophilic drug payloads where aqueous buffers are incompatible, Azido-PEG4-acyl chloride provides rapid, efficient PEGylation. The high reactivity of the acyl chloride ensures rapid, quantitative coupling of the azido-PEG4 handle in non-aqueous media, after which the product can be purified and subsequently clicked to DBCO/alkyne-modified targets via SPAAC or CuAAC without exposing the payload to water [1].

Long-Term Storage of PEG Reagents

Laboratories that maintain a stock of bifunctional PEG building blocks for on-demand synthesis should consider Azido-PEG4-acyl chloride over NHS ester analogs for long-term inventory. With a documented dry powder shelf-life of up to 3 years at -20°C , it offers superior long-term stability compared to NHS esters, which are more prone to hydrolysis over time even when frozen, thus reducing waste from expired reagents [2].

Azide Precursor for Click Chemistry

Azido-PEG4-acyl chloride is specifically suited for preparing azide-modified small molecules for subsequent CuAAC or SPAAC reactions. Its heterobifunctional nature ensures that the acyl chloride reacts cleanly with the payload's nucleophile in an anhydrous step, leaving the azide group intact and free to undergo a second orthogonal reaction with an alkyne-functionalized partner, as verified by its ability to participate in both CuAAC and SPAAC mechanisms .

Application
Selection Property
Validation Focus
PROTAC amide coupling (organic solvents)
Activator-free acyl chloride reactivity
Purity specification and anhydrous handling protocol
PEGylation of hydrophobic substrates (non-aqueous)
Rapid anhydrous conjugation
Azide integrity post-coupling; water exclusion verification
Long-term reagent inventory
Extended dry powder shelf-life at -20°C
Storage condition monitoring; re-procurement cycle review
Azide precursor for CuAAC / SPAAC click chemistry
Heterobifunctional orthogonality
CuAAC / SPAAC compatibility; intact azide confirmation

Technical Documentation Hub

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